Jaspic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H38O3 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
3-[[(1S,4aS,5R,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C27H38O3/c1-18(2)8-6-13-26(4)14-7-15-27(5)22(19(3)9-12-24(26)27)17-21-16-20(25(29)30)10-11-23(21)28/h8-11,16,22,24,28H,6-7,12-15,17H2,1-5H3,(H,29,30)/t22-,24-,26-,27+/m0/s1 |
InChI Key |
IIMZFSAVKIVVHG-DAANFHMWSA-N |
Isomeric SMILES |
CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Jaspic Acid
Marine Sponge Genera as Primary Biogenic Sources
The primary documented sources of jaspic acid are marine sponges belonging to the genera Jaspis and Suberea. These organisms are known for producing a rich diversity of structurally unique and biologically active secondary metabolites.
Sponges of the genus Jaspis have proven to be a prolific source of novel chemical compounds. nih.gov Research has identified several species within this genus as producers of this compound and related terpenoids. google.com Specifically, Jaspis splendens and Jaspis johnstoni are cited as organisms from which this compound can be isolated. google.comescholarship.org While these sponges are perhaps more famous for producing the cyclodepsipeptide jaspamide (also known as jasplakinolide), they also synthesize a variety of other terpenoids, including this compound. nih.govresearchgate.netnih.gov An extract from Jaspis splendens, for instance, was found to contain this compound alongside another meroterpenoid, jaspaquinol (B1248067). researchgate.netresearchgate.net
The genus Suberea is another significant source of this compound. nih.govmdpi.com A systematic review of the genus highlights the isolation of (-)-jaspic acid from an unspecified Suberea species. mdpi.comresearchgate.net This same study also reported the isolation of related compounds, including (+)-(5S,6S)-subersin, (-)-(5R,10R)-subersic acid, and jaspaquinol, from Suberea sp. nih.govmdpi.com Further research and patent literature confirm that this compound and its structural isomer, subersic acid, are found in sponges of this genus. google.comscribd.com Specifically, Suberea ianthelliformis has been identified as a source organism. mdpi.comnih.gov
Table 1: Documented Marine Sponge Sources of this compound
| Genus | Species | Reference |
|---|---|---|
| Jaspis | Jaspis splendens | google.comresearchgate.net |
| Jaspis | Jaspis johnstoni | google.com |
| Suberea | Suberea sp. | nih.govmdpi.com |
| Suberea | Suberea ianthelliformis | mdpi.comnih.gov |
While Jaspis and Suberea are the most well-documented genera for this compound, patent literature suggests that other marine organisms could also be potential sources. google.com However, specific examples of other genera or species that naturally produce this compound are not extensively detailed in current scientific literature. The search for novel natural products is ongoing, and future studies may identify additional marine sources.
Advanced Techniques in Isolation and Purification of this compound from Biological Matrices
The isolation of pure this compound from the complex chemical matrix of a marine sponge requires a multi-step process involving sophisticated extraction and chromatographic techniques.
The initial step in isolating this compound involves the extraction of metabolites from the sponge tissue. A common procedure begins with the collection and freeze-drying of the sponge material to remove water and preserve the chemical constituents. nih.gov The dried and macerated sponge is then subjected to sequential extraction with a series of organic solvents of increasing polarity.
For instance, a typical extraction protocol might involve:
Initial extraction with a nonpolar solvent like n-hexane to remove lipids. mdpi.com
Subsequent extraction with a medium-polarity solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). nih.govmdpi.com
Final extraction with a highly polar solvent like methanol (B129727) to capture the remaining polar and semi-polar compounds. nih.govmdpi.com
The resulting crude extracts are then concentrated under reduced pressure. The this compound is typically found within the ethyl acetate or dichloromethane fractions, which are then carried forward for further purification. nih.govmdpi.com An alternative approach involves a bulk extraction with methanol, followed by liquid-liquid partitioning of the concentrated extract between water and solvents like n-hexane, ethyl acetate, and n-butanol to separate compounds based on their polarity. nih.gov
Following initial extraction and partitioning, the fraction containing this compound undergoes several stages of chromatographic separation to isolate the pure compound.
Flash Chromatography: The crude extract is often first subjected to flash chromatography on a silica (B1680970) gel column. mdpi.com This technique allows for a preliminary separation of the compounds based on their polarity, using a gradient of solvents (e.g., an ethyl acetate-hexane gradient). mdpi.com
High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound from the initial chromatographic step are further purified using High-Performance Liquid Chromatography (HPLC), which offers higher resolution. google.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of methanol and water or acetonitrile (B52724) and water). nih.gov This method separates compounds based on their hydrophobicity, proving effective for the final purification of terpenoids like this compound. google.com
Table 2: General Scheme for this compound Isolation
| Step | Technique | Description | Reference |
|---|---|---|---|
| 1 | Sample Preparation | Freeze-drying and maceration of the marine sponge tissue. | nih.gov |
| 2 | Solvent Extraction | Sequential extraction with solvents of varying polarity (e.g., hexane, ethyl acetate, methanol) or bulk methanol extraction followed by partitioning. | nih.govmdpi.com |
| 3 | Initial Fractionation | Column chromatography (e.g., silica gel flash chromatography) to separate the crude extract into simpler fractions. | mdpi.com |
| 4 | Final Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate pure this compound from enriched fractions. | google.com |
Chemodiversity of this compound and Related "Jaspic Terpenoids"
The term "Jaspic Terpenoids" refers to the diverse array of terpene and terpenoid compounds found in or derived from sponges of the Jaspis genus. mdpi.com This group of natural products exhibits significant structural variety, with this compound being a notable member. The chemodiversity within this family primarily revolves around the isomalabaricane triterpenoid (B12794562) skeleton, a tricyclic core system that differs from the related malabaricanes in its stereochemistry. mdpi.com
Research into the chemical constituents of various Jaspis species has led to the isolation of numerous related terpenoids. These compounds often vary in their oxidation patterns, side-chain structures, and functional groups. This chemical diversity is significant as it points to the complex biosynthetic pathways operating within these marine organisms and their associated symbionts. The isomalabaricane triterpenes are particularly characteristic of sponges belonging to the genera Jaspis and Stelletta.
The table below details some of the jaspic terpenoids that have been isolated, showcasing the chemical diversity of this family of marine natural products.
| Compound Name | Structural Class | Natural Source |
| (-)-Jaspic Acid | Terpene-Benzenoid | Jaspis cf. johnstoni |
| Jaspaquinol | Diterpene-Benzenoid | Jaspis cf. johnstoni |
| Jaspolide A-F | Isomalabaricane Terpenoids | Jaspis sp. |
| Jaspiferin H-J | Isomalabaricane Terpenoids | Jaspis stellifera |
| Stelliferin G | Isomalabaricane Triterpene | Jaspis sp. |
| Globostellatic Acid B & C | Isomalabaricane Nortriterpenoids | Jaspis sp. |
This table is interactive. Click on the headers to sort the data.
The structural variations among these compounds, from the terpene-benzenoid structure of this compound and jaspaquinol to the complex isomalabaricane skeletons of the jaspolides and stelliferins, highlight the rich chemodiversity of this group. These variations are often the result of modifications to the core structure, such as the introduction of hydroxyl groups, rearrangements of the carbon skeleton, or alterations in the side chains. This diversity underscores the importance of marine sponges as a source of novel and structurally complex natural products.
Biosynthesis and Chemoenzymatic Pathways of Jaspic Acid
Proposed Biogenetic Routes to Sesterterpenoids in Marine Organisms
The formation of the sesterterpenoid skeleton typically involves cyclization reactions catalyzed by terpene synthases (TSs) that act upon the GFPP precursor researchgate.netresearchgate.netmdpi.comrsc.org. These cyclization cascades can be initiated through different mechanisms, such as pyrophosphate ionization (common in mono-, sesqui-, and class I diterpene synthases) or protonation of an alkene, as seen in some triterpene synthases rsc.org. The specific pathway and the resulting carbon skeleton are determined by the enzyme's active site, which guides the carbocation intermediates through a series of rearrangements, cyclizations, and terminations (e.g., deprotonation or hydration) beilstein-journals.orgresearchgate.net.
Marine sponges are a significant source of sesterterpenoids, often exhibiting unique and complex ring systems not found in terrestrial organisms rsc.orgresearchgate.netresearchgate.net. The scalarane type, characterized by four trans-fused cyclohexane (B81311) rings, is a broad structural group predominantly found in sponges rsc.orgresearchgate.net. Proposed biogenetic routes often involve intricate carbocation cascades, where the initial conformation of GFPP and the sequence of cyclization events are critical in determining the final structure and stereochemistry of the sesterterpenoid beilstein-journals.orgresearchgate.net. For instance, research on retigerane-type sesterterpenoids suggests that the order of ring cyclization (e.g., A → E → B → C/D) is key to constructing their characteristic angular triquinane moiety researchgate.net.
Role of Associated Microbes in Sesterterpenoid Biosynthesis
A significant hypothesis in marine natural product biosynthesis is that associated microorganisms, rather than the host organism itself, are often the primary producers of these complex secondary metabolites rsc.orgrsc.orgnih.govpnas.orguniversiteitleiden.nlmdpi.com. This is particularly relevant for sponges, which harbor diverse microbial communities that are believed to possess extensive metabolic capabilities rsc.orgpnas.org. While direct proof has been challenging due to difficulties in cultivating many marine microbes, advances in omics technologies, single-cell analyses, and cultivation techniques are beginning to provide evidence for microbial involvement rsc.org.
Marine bacteria, such as those from the genus Streptomyces, have been shown to produce sesterterpenoids. For example, certain Streptomyces species harbor synthases capable of forming dicarbocyclic sesterterpenoids from GFPP rsc.org. Although bacterial terpene synthases may differ from those in fungi and plants, genomic mining has revealed a substantial number of silent terpene synthase genes in bacteria, suggesting a vast, yet untapped, potential for novel sesterterpenoid discovery rsc.org. The ecological roles of sesterterpenoids produced by microbes can include chemical defense, communication, and the modulation of host-microbe interactions rsc.org.
Enzymatic Steps and Key Intermediates in Sesterterpenoid Formation
The biosynthesis of sesterterpenoids begins with the enzymatic synthesis of the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) researchgate.netresearchgate.netmdpi.comrsc.org. This process is catalyzed by prenyltransferases (PTs) mdpi.com. The subsequent transformation of GFPP into the diverse array of sesterterpenoid skeletons is mediated by sesterterpene synthases (StTSs) researchgate.netmdpi.com.
These StTSs are often bifunctional enzymes, possessing both PT and TS domains mdpi.com. They initiate the cyclization cascade by generating carbocation intermediates from GFPP beilstein-journals.orgresearchgate.net. The specific folding and catalytic activity of the StTS determine the sequence of cyclizations and rearrangements, leading to various ring systems. For instance, clade-A bifunctional terpene synthases (BFTSs) have been implicated in the formation of sesterterpenes with unique polycyclic skeletons, suggesting that they catalyze three-step cyclizations involving stereospecific interactions between allylic cations and olefins in intermediate structures acs.org. The carbocation intermediates formed during these cascades are highly reactive and their fate (e.g., further rearrangements, hydride shifts, or termination) is influenced by the enzyme's active site architecture and the substrate's conformation rsc.orgbeilstein-journals.org.
Key intermediates in sesterterpenoid biosynthesis are the various carbocationic species formed after the initial cyclization of GFPP. The precise nature and stability of these intermediates, along with their inherent structural mobility, play a crucial role in dictating the regioselectivity and stereochemistry of the final product beilstein-journals.org. For example, in the biosynthesis of some sesterterpenes, a tetracyclic intermediate can undergo hydride and methyl migrations, leading to complex skeletal rearrangements rsc.org.
Theoretical Frameworks for Marine Natural Product Biosynthesis
Understanding the complex biosynthetic pathways of marine natural products, including sesterterpenoids, often relies on theoretical frameworks and computational approaches beilstein-journals.orgresearchgate.netnih.govmdpi.com. These frameworks help elucidate mechanisms that are difficult to study experimentally due to the inaccessibility of reactive intermediates or the challenges in culturing producing organisms.
Density Functional Theory (DFT) calculations are widely used to model reaction mechanisms, predict energy profiles, and analyze the stability and mobility of carbocation intermediates in terpene biosynthesis beilstein-journals.orgresearchgate.net. By simulating these processes, researchers can propose detailed pathways, identify key catalytic steps, and understand how enzyme active sites influence stereochemical outcomes rsc.orgbeilstein-journals.orgresearchgate.net. For example, DFT has been employed to evaluate different proposed reaction pathways for sesterterpenoids, such as those differing in the order of ring cyclization, to determine the most likely route and the factors governing stereochemistry researchgate.net.
Genomic mining and bioinformatics have emerged as powerful tools for identifying potential biosynthetic gene clusters (BGCs) responsible for natural product synthesis in marine microbes, especially those that are difficult to culture nih.govmdpi.com. By analyzing sequenced genomes, researchers can predict the presence of terpene synthases and other enzymes involved in terpene biosynthesis, opening avenues for heterologous expression and discovery of novel compounds nih.govmdpi.comacs.org.
Computational docking and protein modeling suites (e.g., Rosetta) are also utilized to predict the binding modes of carbocation intermediates within enzyme active sites, offering insights into how enzymes preorganize substrates and control reaction pathways beilstein-journals.org. These theoretical approaches collectively contribute to a deeper understanding of the intricate enzymatic machinery and evolutionary processes that shape the diversity of marine sesterterpenoids.
Chemical Synthesis Strategies for Jaspic Acid and Analogues
Total Synthesis Approaches to Jaspic Acid
A complete synthesis of this compound, a complex natural product, would be a significant undertaking. Based on the synthesis of structurally related molecules, a plausible retrosynthetic analysis would likely disconnect the molecule at key bonds to reveal simpler, more readily available starting materials.
A hypothetical retrosynthetic approach to this compound might involve the following key disconnections:
Formation of the C-C bond between the decalin core and the substituted benzoic acid moiety: This could be achieved late in the synthesis through a coupling reaction, for instance, a Suzuki or Stille coupling, between a functionalized decalin fragment and a protected benzoic acid derivative.
Construction of the decalin ring system: This bicyclic core presents a significant stereochemical challenge. A Diels-Alder reaction could be a powerful tool to form the six-membered rings with a degree of stereocontrol. Alternatively, an intramolecular aldol (B89426) condensation or a Robinson annulation sequence could be employed to build the fused ring system.
Installation of the stereocenters: The multiple stereocenters in the decalin core would require careful planning. Chiral pool synthesis, starting from a naturally occurring chiral molecule, or the use of asymmetric catalysis would be crucial to control the absolute and relative stereochemistry.
While a specific total synthesis for this compound is not detailed in the available literature, the total synthesis of other complex natural products, such as (+)-lysergic acid, often involves a combination of metal-catalyzed reactions to construct the core ring structures. nih.gov For instance, strategies might include Pd-catalyzed reactions for ring formation and ring-closing metathesis. nih.gov
Synthetic Derivatization of Natural this compound
The derivatization of naturally sourced this compound would be a valuable strategy to explore its structure-activity relationship (SAR). By selectively modifying different functional groups on the this compound scaffold, chemists can probe which parts of the molecule are essential for its biological activity.
Potential derivatization strategies for this compound could include:
Esterification or Amidation of the Carboxylic Acid: The carboxylic acid group on the benzoic acid ring is a prime target for modification. Standard esterification or amidation reactions could be used to generate a library of derivatives with varying steric and electronic properties.
Modification of the Phenolic Hydroxyl Group: The hydroxyl group offers another site for derivatization. It could be alkylated to form ethers or acylated to form esters. These modifications would alter the hydrogen-bonding capacity and lipophilicity of the molecule.
Alterations to the Terpene-like Side Chain: The side chain on the decalin ring could be modified through reactions such as hydrogenation to saturate the double bond or epoxidation followed by ring-opening to introduce new functional groups.
The modification of other natural product acids, such as isocostic acid, provides a template for these approaches. In the case of isocostic acid, a variety of new eudesmane (B1671778) acids have been synthesized through modifications like epoxidation and oxidation. imist.ma Similarly, the modification of polyaspartic acid by grafting different functional groups has been shown to enhance its properties. mdpi.com
Stereoselective Synthesis Methodologies
Controlling the stereochemistry of the multiple chiral centers in this compound is a critical aspect of its synthesis. Several stereoselective methodologies could be employed to achieve this.
Key stereoselective strategies applicable to the synthesis of the this compound core include:
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains some of the required stereocenters. For the decalin core of this compound, a chiral terpene or steroid derivative could potentially serve as a starting point.
Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in key bond-forming reactions is a powerful modern synthetic tool. For example, asymmetric Diels-Alder reactions, asymmetric hydrogenations, or asymmetric aldol reactions could be used to set the stereocenters with high enantiomeric and diastereomeric purity.
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. By carefully choosing the reaction conditions and reagents, it is possible to control the formation of new stereocenters relative to existing ones. The synthesis of aza analogues of jaspine B, a related natural product, has utilized stereoisomer-specific preparations. nih.gov
Development of Novel Synthetic Analogues and Libraries
The development of novel synthetic analogues and libraries based on the this compound scaffold is a promising avenue for the discovery of new therapeutic agents. By systematically varying the different structural components of this compound, it is possible to create a diverse set of molecules for biological screening.
Strategies for developing this compound analogue libraries could involve:
Combinatorial Chemistry: By combining a set of different building blocks in a systematic manner, large libraries of analogues can be rapidly synthesized. For example, a library could be generated by reacting a common decalin core intermediate with a variety of substituted benzoic acid derivatives.
Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules from simple starting materials. A DOS strategy for this compound analogues might involve a series of branching reaction pathways that lead to a wide range of different molecular skeletons.
Fragment-Based Drug Discovery (FBDD): This method involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create more potent lead compounds. A fragment-based approach to this compound analogues could involve synthesizing and screening a library of fragments that mimic different parts of the this compound structure.
The modular synthesis of jasmonoyl-l-isoleucine analogues, where different building blocks are combined to create a library of compounds, demonstrates the feasibility of this approach for natural product-like molecules. researchgate.net
| Compound Name | Molecular Formula |
| This compound | C₂₇H₃₈O₃ |
| (+)-Lysergic acid | C₁₆H₁₆N₂O₂ |
| Isocostic acid | C₁₅H₂₂O₂ |
| Polyaspartic acid | (C₄H₅NO₃)n |
| Jaspine B | C₁₈H₃₇NO₂ |
| Jasmonoyl-l-isoleucine | C₁₈H₂₉NO₄ |
Structure Activity Relationship Sar Studies of Jaspic Acid and Its Analogues
Elucidation of Key Structural Features for Biological Activity
The biological activity of jaspic acid against lipoxygenases is intrinsically linked to its complex molecular architecture, which comprises a fused decalene (B14655446) ring system and a 4-hydroxybenzoic acid moiety researchgate.netresearchgate.net.
Importance of the Fused Decalene Ring Configuration
The fused decalene ring system forms the core scaffold of this compound. Studies involving stereoisomers highlight the critical role of this structural feature. Isothis compound, a stereoisomer of this compound, exhibits reduced potency in inhibiting lipoxygenases nih.govescholarship.org. Specifically, this compound (10) demonstrated IC50 values of 1.4 µM against 15-LOX and 0.7 µM against 12-LOX, whereas isothis compound (11) showed significantly lower potency with IC50 values of 5.3 µM (15-LOX) and 3.1 µM (12-LOX) nih.govescholarship.org. This difference in activity directly correlates with a change in the relative configuration of the fused decalene ring, underscoring its importance for optimal interaction with the enzyme's active site nih.govescholarship.org.
Role of Specific Functional Groups
This compound possesses a 4-hydroxybenzoic acid moiety attached to the terpenoid backbone researchgate.netresearchgate.net. While specific studies detailing the SAR of modified functional groups within this compound are not extensively reported in the provided literature, general trends observed in other lipoxygenase inhibitors offer insights. Phenolic hydroxyl groups are often critical for the activity of LOX inhibitors, potentially by chelating the active site iron atom or participating in redox mechanisms researchgate.netucsc.edu. This compound has been suggested to act as a "redox inhibitor" researchgate.net. Furthermore, research on simpler phenolic compounds indicates that extended dicyclic structures, such as the decalene system in this compound, are necessary for potent lipoxygenase activity, suggesting that the combination of the terpenoid scaffold and the functionalized aromatic ring is essential ucsc.edu.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. While QSAR has been employed in the development of other lipoxygenase inhibitors researchgate.net, specific QSAR studies focused on this compound and its direct analogues are not detailed in the available research snippets. The current literature primarily focuses on the isolation, structural elucidation, and initial bioactivity assessment of naturally occurring this compound and a few related compounds.
Rational Design and Synthesis of this compound Derivatives with Enhanced or Modified Activity
The discovery of this compound and related terpenoids from marine sponges has spurred interest in their potential as therapeutic agents nih.govacs.org. However, the provided literature does not extensively detail the rational design and synthesis of this compound derivatives specifically aimed at enhancing or modifying its lipoxygenase inhibitory activity. While patents mention the possibility of using "synthetic equivalents or derivatives thereof" google.com, the focus remains on the natural products themselves or general classes of related compounds. Further research involving the synthesis and SAR evaluation of this compound analogues would be beneficial for developing optimized inhibitors.
Stereochemical Considerations in this compound's Bioactivity
Stereochemistry plays a significant role in the bioactivity of this compound. As noted in Section 6.1.1, isothis compound, which differs in the configuration of its fused decalene ring system, exhibits considerably reduced potency against both 15-LOX and 12-LOX compared to this compound nih.govescholarship.org. This observation strongly suggests that the precise three-dimensional arrangement of atoms within the this compound molecule is critical for its effective binding to and inhibition of lipoxygenase enzymes.
Comparative Activity Data
Analytical Methodologies for Jaspic Acid Research
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are fundamental for determining the molecular structure and confirming the identity of jaspic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of these efforts.
NMR Spectroscopy NMR spectroscopy provides detailed information about the connectivity and arrangement of atoms within a molecule. For this compound, techniques such as 1D and 2D NMR are employed to elucidate its complex carbon skeleton and the positioning of functional groups escholarship.orgmdpi.com. Studies have utilized high-field NMR, with spectra typically recorded in solvents like CDCl₃ at field strengths of 600 MHz or higher, allowing for the resolution of subtle structural features escholarship.org. The analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments (e.g., COSY, HSQC, HMBC) is crucial for establishing the complete three-dimensional structure of this compound and differentiating it from related compounds like isothis compound escholarship.orgresearchgate.netnih.gov.
Mass Spectrometry Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization Time-Of-Flight (ESI-TOF) mass spectrometry are used to obtain accurate mass measurements, which are critical for confirming the molecular formula escholarship.orgnih.gov. The exact mass of this compound has been determined to be 410.28209507 Da nih.gov. Furthermore, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including tandem MS (LC-MS/MS), are employed not only for structural confirmation but also for sensitive quantification and analysis within complex biological matrices nih.govresearchgate.netamazonaws.com. These methods can provide fragmentation patterns that aid in identifying structural components and verifying the presence of this compound.
Table 1: Spectroscopic Techniques for this compound Elucidation
| Technique | Key Parameters / Characteristics | Role in this compound Research | Source(s) |
| NMR Spectroscopy | Field Strength: 600 MHz; Solvent: CDCl₃; Techniques: 1D, 2D NMR | Structure elucidation, confirmation of molecular connectivity | escholarship.org |
| Mass Spectrometry | Exact Mass: 410.28209507 Da; Techniques: ESI-TOF MS, LC-MS/MS, GC-MS | Determination of molecular weight, elemental composition, structural fragments, quantification | nih.gov, researchgate.net, escholarship.org |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from other compounds in a sample, assessing its purity, and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for the separation and quantification of this compound. Reversed-phase HPLC, often utilizing C18 columns, is commonly employed escholarship.orgpsu.edujascoinc.comjasco-global.com. Preparative HPLC has been used to isolate this compound, employing columns such as the Phenomenex Synergy RP 10 µm (250 × 21.2 mm) escholarship.org. Analytical HPLC can be coupled with various detectors, including Evaporative Light Scattering Detectors (ELSD), Fluorescence Detectors (FD) (often after derivatization, as seen in studies on related compounds like jasmonic acid), Refractive Index (RI) detectors, and Mass Spectrometers (MS) escholarship.orgpsu.edujascoinc.com. Mobile phases, such as methanol-water mixtures, are optimized to achieve efficient separation and enable accurate purity assessment and quantification psu.edu.
Gas Chromatography (GC) While this compound is a relatively large molecule, GC can be used for its analysis, typically after derivatization to increase its volatility. GC is frequently coupled with mass spectrometry (GC-MS) for enhanced detection and quantification capabilities nih.govresearchgate.nethmdb.ca. Studies on related jasmonates highlight the utility of GC-MS for quantifying these phytohormones, although potential thermal decomposition can be a consideration creative-proteomics.com.
Other Chromatographic Methods Beyond HPLC and GC, other chromatographic techniques may be employed in specific contexts for this compound analysis or the analysis of related natural products. These can include Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for initial screening and qualitative analysis, and High-Speed Countercurrent Chromatography (HSCCC) for preparative separations amazonaws.comcabidigitallibrary.org.
Table 2: Chromatographic Techniques for this compound Analysis
| Technique | Key Parameters / Methods | Role in this compound Research | Source(s) |
| HPLC | Preparative Column: Phenomenex Synergy RP 10 µm, 250 × 21.2 mm; Mobile Phase (for JA): Methanol (B129727)–water (55:45, v/v); Detectors: ELSD, FD, RI, MS | Purity assessment, separation, quantification, isolation | psu.edu, escholarship.org, jascoinc.com |
| GC | Technique: GC-MS (often with derivatization) | Quantification (especially when coupled with MS) | nih.gov, researchgate.net, hmdb.ca |
Advancements in Analytical Platforms for Complex Natural Product Mixtures
The analysis of this compound within complex matrices, such as crude extracts from marine sponges or plant materials, benefits from advancements in analytical platforms that integrate multiple techniques or offer enhanced sensitivity and resolution. Hyphenated techniques, which combine separation methods with spectroscopic detection, are particularly powerful.
Liquid Chromatography coupled with Nuclear Magnetic Resonance (LC-NMR) represents a significant advancement, enabling the online separation and direct structural elucidation of compounds in complex mixtures without the need for intermediate isolation steps mdpi.com. Similarly, advanced mass spectrometry platforms, such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-Of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS) and LC-MS/MS systems, provide high sensitivity and specificity for the detection and quantification of target analytes like this compound, even at low concentrations within intricate biological samples researchgate.netcreative-proteomics.comniscpr.res.innih.gov. High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass data, facilitating the unambiguous identification of compounds and the characterization of impurities or related metabolites nih.gov. The development of robust analytical methodologies that can handle complex lipidomics or metabolomics datasets is also vital for understanding the role and metabolic fate of compounds like this compound in biological systems.
Compound Name List:
this compound
Jasmonic acid
Methyl jasmonate
Isothis compound
Subersic acid
Future Directions and Emerging Avenues in Jaspic Acid Research
Unraveling Complete Biosynthetic Pathways in Natural Producers
A significant frontier in jaspic acid research is the complete elucidation of its biosynthetic pathway in the marine organisms that produce it. While the biosynthesis of the structurally related plant hormone, jasmonic acid, is well-characterized, the specific enzymatic steps and genetic machinery responsible for this compound formation remain largely unknown. Future research will likely focus on identifying and characterizing the key enzymes involved, such as specific lipoxygenases (LOXs), allene (B1206475) oxide synthases (AOSs), allene oxide cyclases (AOCs), and reductases. nih.govmdpi.commdpi.com
Understanding the complete biosynthetic pathway is crucial for several reasons. It will provide fundamental insights into the chemical ecology of the producing organism and how this compound production is regulated in response to environmental cues. nih.gov Furthermore, identifying the genes responsible for its synthesis is the first step toward harnessing biotechnology for sustainable production. mdpi.com Genome-wide analyses and molecular cloning, similar to approaches used for jasmonic acid in various plants, will be instrumental in identifying the candidate genes involved in the this compound pathway. mdpi.commdpi.com
Exploring Broader Biological Target Profiles (Beyond Lipoxygenases)
Initial studies have often highlighted the interaction of oxylipins with lipoxygenases. However, a significant future direction is to explore a much broader range of biological targets for this compound and its derivatives. The structural similarity of jasmonates to prostaglandins (B1171923) suggests that they may interact with a variety of receptors and enzymes within mammalian cells, influencing pathways beyond inflammation. mdpi.com
Future research will likely involve comprehensive screening of this compound against diverse panels of molecular targets to identify novel mechanisms of action. This could include investigations into its effects on various receptors, ion channels, and signaling proteins. allatlanticocean.org Structure-activity relationship (SAR) studies, involving the synthesis and testing of this compound analogs, will be crucial in this endeavor. nih.gov By modifying different functional groups on the this compound scaffold, researchers can probe the specific structural features required for interaction with different biological targets. nih.gov This exploration could uncover entirely new therapeutic applications for this compound derivatives.
Development of Advanced Delivery Systems for In Vivo Applications
For this compound to be effectively utilized in potential therapeutic applications, the development of advanced drug delivery systems is paramount. Like many bioactive lipids, this compound may face challenges with solubility, stability, and bioavailability in vivo. nih.gov Future research will focus on encapsulating this compound in various nanocarriers to overcome these limitations.
Promising delivery platforms for bioactive lipids include liposomes and nanoparticles. mdpi.comnih.govmdpi.commdpi.comtandfonline.combohrium.comnih.govnih.govnih.govresearchgate.netmdpi.comaxispharm.com Liposomes, which are spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and facilitating targeted delivery. mdpi.comtandfonline.comnih.govmdpi.comresearchgate.net Similarly, nanoparticles formulated from biocompatible polymers can enhance the stability and control the release of encapsulated marine-derived compounds. mdpi.combohrium.comnih.govresearchgate.net The development of such systems will be critical for advancing this compound from a laboratory curiosity to a potential clinical candidate.
| Delivery System | Potential Advantages for this compound | Key Research Focus |
| Liposomes | Improved solubility and bioavailability, protection from degradation, potential for targeted delivery. nih.govmdpi.comtandfonline.comnih.gov | Formulation optimization, stability studies, in vivo pharmacokinetic analysis. nih.govmdpi.com |
| Nanoparticles | Enhanced stability, controlled release kinetics, ability to overcome biological barriers. mdpi.combohrium.comnih.govresearchgate.net | "Green synthesis" methods, characterization of particle size and drug loading, evaluation of therapeutic efficacy. mdpi.combohrium.com |
| Microemulsions | Increased solubility and absorption of lipid-based compounds. nih.gov | Formulation stability, in vitro and in vivo performance evaluation. |
Leveraging Synthetic Biology and Biotechnology for Sustainable Production
The natural production of this compound from marine sources can be limited and unsustainable, posing a significant bottleneck for further research and development. vliz.bemdpi.com A critical future direction is to leverage synthetic biology and biotechnology to establish sustainable and scalable production methods. This involves the heterologous expression of the this compound biosynthetic pathway in a suitable microbial host, such as bacteria or yeast. vliz.be
This bio-based production approach offers numerous advantages, including a reliable and cost-effective supply of the compound, independence from marine harvesting, and the potential to generate novel analogs through metabolic engineering. longdom.org The development of efficient cultivation methods for the engineered microorganisms in bioreactors will be a key area of research. vliz.be This strategy aligns with the broader goals of the "blue bioeconomy," which seeks to utilize marine bioresources in an environmentally responsible and economically viable manner. mdpi.com
Collaborative Research Initiatives in Marine Chemical Ecology and Drug Discovery
The future of this compound research will be greatly enhanced by collaborative, interdisciplinary initiatives that bridge marine chemical ecology and drug discovery. allatlanticocean.orgallatlanticocean.orgfrontiersin.orgmarinebiodiversity.cafau.edunih.govazolifesciences.com Understanding the ecological role of this compound in its natural environment can provide valuable clues about its biological activity and potential applications. mdpi.comnih.govmdpi.com For instance, if this compound functions as a defense molecule against predators or pathogens, this suggests it may possess cytotoxic or antimicrobial properties worth investigating for drug development. mdpi.comnih.gov
International collaborative networks that bring together experts in marine biology, natural products chemistry, pharmacology, and biotechnology will be essential for accelerating progress. allatlanticocean.orgfrontiersin.orgfrontiersin.org Such collaborations can facilitate the discovery of new this compound analogs, the elucidation of their mechanisms of action, and the development of sustainable production strategies. allatlanticocean.orgnih.gov These initiatives will not only advance our understanding of this compound but also contribute to the broader field of marine drug discovery. azolifesciences.com
Q & A
Q. What methodological approaches are recommended for characterizing the structural stability of Jaspic acid under varying pH conditions?
To assess structural stability, employ spectroscopic techniques (e.g., NMR, FTIR) to monitor functional group integrity across pH gradients (1–14). Combine with HPLC to quantify degradation products. Use controlled buffered solutions and temperature-regulated environments to isolate pH-specific effects. Include triplicate trials and statistical validation (e.g., ANOVA) to ensure reproducibility .
Q. How can researchers design experiments to validate the enzymatic inhibition properties of this compound?
Use in vitro kinetic assays with purified target enzymes (e.g., proteases or kinases). Pre-incubate this compound with enzymes across a concentration gradient (0.1–100 µM) and measure activity via spectrophotometric substrate conversion. Include positive/negative controls (e.g., known inhibitors) and account for solvent interference (e.g., DMSO < 1%). Data should be analyzed using Michaelis-Menten or Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Q. What protocols ensure reproducible synthesis of this compound in laboratory settings?
Follow stepwise organic synthesis routes with documented intermediates. Validate each step via TLC and mass spectrometry. Optimize reaction conditions (catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) to identify critical variables. Purity should be confirmed by HPLC (>95%) and crystallography. Publish detailed protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How should researchers address contradictory data regarding this compound’s bioavailability in different biological models?
Perform comparative meta-analysis of existing studies, stratifying by model organism (e.g., murine vs. human cell lines) and administration routes (oral vs. intravenous). Use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile discrepancies. Validate findings with in situ perfusion assays or isotopic labeling to track absorption dynamics .
Q. What computational strategies are effective for predicting this compound’s interactions with non-target proteins?
Apply molecular docking simulations (e.g., AutoDock Vina) with protein structures from the PDB database. Use machine learning models trained on binding affinity datasets to prioritize high-probability off-targets. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers systematically evaluate the role of this compound in modulating oxidative stress pathways?
Design multi-omics experiments: Measure ROS levels (via DCFH-DA fluorescence), transcriptomic changes (RNA-seq), and proteomic profiles (LC-MS/MS) in treated vs. untreated cells. Integrate data using pathway analysis tools (e.g., GeneMANIA, STRING) to identify network-level interactions. Confirm mechanistic insights with CRISPR-Cas9 knockouts of candidate genes .
Methodological Challenges & Solutions
Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity data for this compound?
Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/LC₅₀ values. Apply Bayesian hierarchical models to account for inter-experiment variability. Include sensitivity analyses to test assumptions about error distributions. Open-source tools like R/BayesTox or PROAST can automate these workflows .
Q. How should conflicting results about this compound’s cofactor requirements be resolved experimentally?
Conduct chelation assays (e.g., EDTA treatment) to deplete metal ions and observe activity loss. Supplement with candidate cofactors (Mg²⁺, Zn²⁺) in rescue experiments. Use X-ray crystallography to identify metal-binding sites in this compound-enzyme complexes. Cross-validate with isothermal titration calorimetry (ITC) to quantify binding affinities .
Literature & Data Synthesis
Q. What criteria should guide the selection of primary literature for a systematic review on this compound’s pharmacological applications?
Prioritize peer-reviewed studies with full methodological transparency. Exclude non-quantitative or poorly controlled experiments. Use PRISMA guidelines to document search strategies (databases: PubMed, SciFinder) and inclusion/exclusion criteria. Assess bias via tools like ROBINS-I for non-randomized studies .
Q. How can researchers leverage existing datasets to model this compound’s environmental persistence?
Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, molecular weight, and topological polar surface area. Integrate with geospatial data (e.g., soil pH, microbial diversity) from public repositories (EPA CompTox). Validate predictions with microcosm studies under simulated environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
